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Introduction
Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable, potent, and highly

selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1]

[2][3] Developed by HUTCHMED, amdizalisib is an ATP-competitive inhibitor that targets a

critical component of the B-cell receptor (BCR) signaling pathway.[4] The aberrant activation of

the PI3Kδ signaling pathway is a key driver in the proliferation and survival of malignant B-

cells, making it a promising therapeutic target for various B-cell malignancies.[5][6]

Due to its high selectivity for the PI3Kδ isoform and favorable pharmacokinetic profile,

amdizalisib holds the potential for an improved benefit-risk profile compared to other agents in

its class.[2][7] It has been granted Breakthrough Therapy Designation in China for the

treatment of relapsed or refractory follicular lymphoma (FL) and is under investigation in

multiple clinical trials for various non-Hodgkin's lymphoma (NHL) subtypes, including FL and

marginal zone lymphoma (MZL).[5][8] This document provides a comprehensive technical

overview of amdizalisib, including its mechanism of action, preclinical and clinical data, and

detailed experimental methodologies.

Mechanism of Action: Targeting the PI3Kδ Signaling
Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b10823827?utm_src=pdf-interest
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.hutch-med.com/pipeline-and-products/our-pipeline/
https://dailyreporter.esmo.org/esmo-congress-2021/no-title/positive-early-clinical-results-for-amivantamab-plus-lazertinib-in-nsclc
https://www.mdpi.com/2227-9059/13/6/1433
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://www.hutch-med.com/ash2020-hmpl-689/
https://www.hutch-med.com/amdizalisib-phii-fl-lpi/
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://dailyreporter.esmo.org/esmo-congress-2021/no-title/positive-early-clinical-results-for-amivantamab-plus-lazertinib-in-nsclc
https://www.hutch-med.com/wp-content/uploads/2022/01/a220110.pdf
https://www.hutch-med.com/ash2020-hmpl-689/
https://pubmed.ncbi.nlm.nih.gov/38948472/
https://www.benchchem.com/product/b10823827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The PI3K family of lipid kinases is crucial for regulating cellular processes such as growth,

proliferation, survival, and migration. The Class I PI3Ks are divided into four isoforms: α, β, γ,

and δ. While the α and β isoforms are ubiquitously expressed, the expression of the δ and γ

isoforms is primarily restricted to hematopoietic cells.[9]

PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[3] Upon antigen

binding to the BCR, a signaling cascade is initiated that leads to the activation of PI3Kδ.[2][7]

Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the

second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates

downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes

cell survival, proliferation, and growth by phosphorylating a multitude of substrates.[10] In many

B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell

proliferation.

Amdizalisib selectively binds to the ATP-binding pocket of the PI3Kδ isoform, preventing the

phosphorylation of PIP2 to PIP3. This action effectively blocks the activation of the downstream

PI3K/AKT signaling pathway, thereby inhibiting the proliferation and inducing cell death in

malignant B-cells that rely on this pathway for survival.[10]
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Figure 1: PI3Kδ Signaling Pathway and Amdizalisib's Point of Inhibition.
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Data Presentation
Table 1: In Vitro Potency and Selectivity of Amdizalisib
The following table summarizes the inhibitory activity of amdizalisib against PI3K isoforms and

in cellular assays.

Target / Assay IC₅₀ Value
Selectivity vs.
Other Isoforms

Reference

PI3Kδ 0.8 - 3 nM - [5]

PI3Kα, β, γ Not specified >250-fold vs. PI3Kδ [5]

B-cell Lymphoma Cell

Lines (Viability)
0.005 - 5 µM - [5]

Note: Specific IC₅₀ values for PI3Kα, PI3Kβ, and PI3Kγ were not available in the reviewed

public literature, but selectivity is reported to be greater than 250-fold compared to PI3Kδ.

Table 2: Preclinical Pharmacokinetic Profile of
Amdizalisib
Pharmacokinetic parameters of amdizalisib were evaluated across multiple preclinical species

following a single oral (PO) or intravenous (IV) administration.
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Species Dose
CL
(mL/min/k
g)

Vss
(L/kg)

T½ (h) F (%)
Referenc
e

Mouse 1 mg/kg IV 12.3 1.8 2.5 - [11]

5 mg/kg

PO
- - 2.4 82.7 [11]

Rat 5 mg/kg IV 11.2 2.7 4.0 - [11]

25 mg/kg

PO
- - 5.3 68.3 [11]

Dog
0.5 mg/kg

IV
2.7 1.9 9.0 - [11]

0.5 mg/kg

PO
- - 9.7 81.3 [11]

Monkey
0.5 mg/kg

IV
3.5 1.3 5.2 - [11]

2 mg/kg

PO
- - 5.5 50.1 [11]

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; F: Bioavailability.

Table 3: Human Pharmacokinetic Profile of Amdizalisib
(Phase I)
The following parameters were determined in healthy Chinese male volunteers after a single

30 mg oral dose.[4]
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Parameter Value Reference

Cmax (ng/mL) 244 ± 48.9 [4]

Tmax (h) 2.5 (median) [4]

AUC₀-t (h·ng/mL) 1870 ± 474 [4]

Plasma Protein Binding ~90% [11]

Primary Excretion Route
Feces (62.1%) and Urine

(37.2%)
[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the

plasma concentration-time curve from time zero to the last measurable concentration.

Table 4: Summary of Key Clinical Trials
Amdizalisib is being evaluated in several clinical trials for B-cell malignancies.

Trial
Identifier

Phase Indication
Primary
Endpoint(s)

Status Reference

NCT0312816

4
I

Relapsed/Ref

ractory

Lymphoma

MTD, Safety,

PK
Ongoing [2]

NCT0484935

1
II

Relapsed/Ref

ractory

Follicular

Lymphoma &

Marginal

Zone

Lymphoma

Objective

Response

Rate (ORR)

Enrollment

Complete
[8]

NCT0378692

6
I/Ib

Relapsed/Ref

ractory Non-

Hodgkin's

Lymphoma

Safety,

Tolerability,

RP2D

Ongoing [2]
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MTD: Maximum Tolerated Dose; PK: Pharmacokinetics; RP2D: Recommended Phase 2 Dose.

Efficacy data from these trials, including specific ORR and Complete Response Rate (CRR)

percentages, are anticipated to be presented at future medical conferences.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used in the characterization of a selective

kinase inhibitor like amdizalisib.

Kinase Activity Assay (Transcreener® Fluorescence
Polarization Assay)
This assay quantifies kinase activity by detecting the ADP produced during the phosphorylation

reaction.[6]

Principle: The assay is a competitive immunoassay for ADP. A highly specific antibody to

ADP is used, along with a fluorescent tracer. ADP produced by the target kinase competes

with the tracer for antibody binding. This results in a decrease in fluorescence polarization

(FP), which is proportional to the amount of ADP produced and thus the kinase activity.

Materials:

Purified recombinant PI3Kδ enzyme.

Substrate (e.g., PIP2).

ATP.

Amdizalisib (or other test inhibitors) at various concentrations.

Transcreener® ADP² FP Assay Kit (containing ADP Antibody, ADP Alexa633 Tracer, Stop

& Detect Buffer).

384-well, low-volume, black assay plates.

Microplate reader capable of measuring fluorescence polarization.
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Procedure:

Enzyme Reaction:

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

0.01% Brij-35).

In the assay plate, add 5 µL of a 2x concentration of the test inhibitor (amdizalisib)

diluted in reaction buffer. For controls, add buffer only.

Add 2.5 µL of a 4x concentration of the substrate/ATP mix (e.g., 40 µM PIP2, 40 µM

ATP) to all wells.

Initiate the reaction by adding 2.5 µL of a 4x concentration of PI3Kδ enzyme.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

ADP Detection:

Prepare the ADP Detection Mix by diluting the ADP Antibody and ADP Tracer in Stop &

Detect Buffer as per the kit instructions.

Add 10 µL of the ADP Detection Mix to each well to stop the enzyme reaction.

Incubate the plate at room temperature for 60 minutes to allow the detection reaction to

reach equilibrium.

Data Acquisition:

Read the plate on a microplate reader using excitation and emission wavelengths

appropriate for the Alexa Fluor® 633 tracer (e.g., 630 nm excitation, 670 nm emission).

Convert raw FP values to ADP concentration using a standard curve.

Calculate the percent inhibition for each amdizalisib concentration and determine the

IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
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This assay determines the number of viable cells in culture based on the quantification of ATP,

an indicator of metabolically active cells.[6]

Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase (Ultra-Glo™

Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the

presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent

signal that is directly proportional to the amount of ATP and, consequently, the number of

viable cells.[1][5]

Materials:

B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-DLCL2).

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

96-well or 384-well opaque-walled plates.

Amdizalisib at various concentrations.

CellTiter-Glo® Luminescent Cell Viability Assay Kit.

Luminometer.

Procedure:

Cell Plating:

Harvest and count cells. Seed the cells into opaque-walled multiwell plates at a

predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium).

Include control wells with medium only for background measurement.

Incubate the plate for 24 hours at 37°C, 5% CO₂.

Compound Treatment:

Prepare serial dilutions of amdizalisib. Add 10 µL of each dilution (or vehicle control) to

the appropriate wells.
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Incubate the plate for an extended period (e.g., 72 hours) at 37°C, 5% CO₂.

Assay Measurement:

Equilibrate the plate to room temperature for approximately 30 minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add a volume of reagent equal to the volume of cell culture medium in each well (e.g.,

100 µL).

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Analysis:

Measure luminescence using a plate-reading luminometer.

Subtract the background luminescence from all readings.

Normalize the data to the vehicle-treated control wells (representing 100% viability).

Plot the percent viability against the log of amdizalisib concentration and calculate the

IC₅₀ value using a sigmoidal dose-response curve fit.

B-Cell Activation Assay (Flow Cytometry)
This method evaluates the ability of amdizalisib to inhibit B-cell activation by measuring the

expression of surface markers like CD86.[6]

Principle: B-cell activation, induced by stimuli such as anti-IgM, leads to the upregulation of

co-stimulatory molecules like CD86 on the cell surface. Flow cytometry uses fluorescently

labeled antibodies to detect and quantify the expression of these markers on a per-cell basis.

A reduction in CD86 expression in the presence of amdizalisib indicates inhibition of the

activation pathway.

Materials:
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Isolated primary B-cells or whole blood.

Stimulant (e.g., F(ab')₂ anti-human IgM).

Amdizalisib at various concentrations.

Fluorescently conjugated antibodies (e.g., anti-CD19-PerCP, anti-CD86-PE).

FACS buffer (PBS + 1% BSA + 0.1% sodium azide).

RBC Lysis Buffer (if using whole blood).

Flow cytometer.

Procedure:

Cell Treatment and Stimulation:

Pre-incubate isolated B-cells or whole blood samples with various concentrations of

amdizalisib or vehicle control for 1 hour at 37°C.

Add the B-cell stimulant (e.g., anti-IgM) to the samples. Include an unstimulated control.

Incubate for 24 hours at 37°C, 5% CO₂.

Antibody Staining:

Harvest the cells and wash with cold FACS buffer. If using whole blood, perform RBC

lysis according to the manufacturer's protocol.

Resuspend the cell pellet in FACS buffer containing the fluorescently labeled antibodies

(e.g., anti-CD19 and anti-CD86).

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer to remove unbound antibodies.

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.
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Data Acquisition and Analysis:

Acquire data on a flow cytometer.

Gate on the B-cell population using the CD19 marker.

Within the CD19+ gate, quantify the median fluorescence intensity (MFI) of the CD86

signal.

Determine the inhibition of CD86 upregulation by amdizalisib relative to the stimulated

vehicle control.

Human B-Cell Lymphoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of amdizalisib in a living organism.[6]

Principle: Human B-cell lymphoma cells are implanted into immunocompromised mice (e.g.,

NOD-SCID or NSG mice), which lack a functional immune system and will not reject the

human cells. Once tumors are established, the mice are treated with amdizalisib, and the

effect on tumor growth is monitored over time.[10]

Materials:

Immunocompromised mice (e.g., 6-8 week old female NSG mice).

Human B-cell lymphoma cell line (e.g., Pfeiffer, WSU-DLCL2) or patient-derived tumor

tissue.

Matrigel or similar basement membrane matrix.

Amdizalisib formulated for oral gavage.

Vehicle control solution.

Calipers for tumor measurement.

Procedure:

Tumor Implantation:
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Harvest lymphoma cells and resuspend them in a sterile solution (e.g., PBS) mixed 1:1

with Matrigel.

Inject a defined number of cells (e.g., 5-10 x 10⁶ cells in 100-200 µL) subcutaneously

into the flank of each mouse.

Tumor Growth and Randomization:

Monitor the mice regularly for tumor formation.

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the

mice into treatment and control groups.

Drug Administration:

Administer amdizalisib (e.g., 10 mg/kg) or vehicle control to the respective groups via

oral gavage once daily.

Efficacy Monitoring:

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume

using the formula: Volume = (Length x Width²) / 2.

Monitor animal body weight and overall health as indicators of toxicity.

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control

group reach a predetermined endpoint size.

Data Analysis:

Plot the mean tumor volume ± SEM for each group over time.

Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

anti-tumor effect.
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The development of a targeted inhibitor like amdizalisib follows a structured path from initial

discovery to clinical application. This workflow ensures a thorough evaluation of the

compound's potency, selectivity, safety, and efficacy.
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Figure 2: Generalized Workflow for the Development of Amdizalisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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